molecular formula C31H32N2O6 B13389715 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13389715
M. Wt: 528.6 g/mol
InChI Key: FFOYZGOZWLCJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves multiple steps, starting from the appropriate amino acid derivatives. The general synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is typically achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxazolidine Ring: The protected amino acid is then reacted with a suitable aldehyde or ketone to form the oxazolidine ring. This step often requires acidic or basic conditions to facilitate the cyclization reaction.

    Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is introduced through an acylation reaction, where the oxazolidine intermediate is reacted with a phenylpropanoyl chloride derivative.

    Final Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions, typically using piperidine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc protecting group and other ester or amide linkages.

Scientific Research Applications

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino acids during the assembly of peptide chains.

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Bioconjugation: The compound’s functional groups allow for conjugation with biomolecules, making it useful in the development of bioconjugates for imaging and therapeutic applications.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as biocompatibility or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The removal of the Fmoc group is typically achieved through a base-catalyzed mechanism, where piperidine deprotonates the Fmoc group, leading to its cleavage and the release of the free amino group.

Comparison with Similar Compounds

Similar compounds to 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid include other Fmoc-protected amino acids and derivatives, such as:

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Cys(Trt)-OH: Fmoc-protected cysteine with a trityl-protected thiol group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOYZGOZWLCJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.